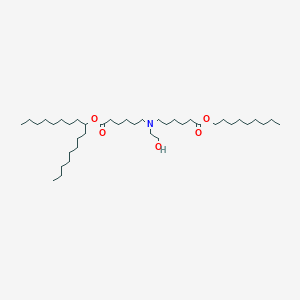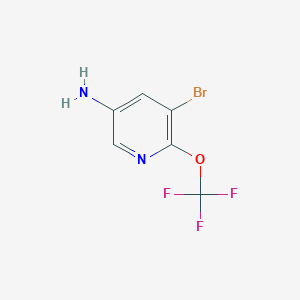
4-(4-(Benzylamino)phenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Benzylamino)phenoxy)phenol is an organic compound that belongs to the class of phenols It consists of a benzylamino group attached to a phenoxyphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzylamino)phenoxy)phenol typically involves multiple steps. One common method starts with the reaction of hydroquinone with 4-fluoronitrobenzene in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) at 50°C. This reaction produces 4-(4-nitrophenoxy)phenol, which is then reduced using palladium on carbon and hydrogen to yield 4-(4-aminophenoxy)phenol . The final step involves the reaction of 4-(4-aminophenoxy)phenol with benzyl chloride in the presence of a base to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors and optimized reaction conditions to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzylamino)phenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Palladium on carbon with hydrogen is commonly used for reducing nitro groups.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
4-(4-(Benzylamino)phenoxy)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(Benzylamino)phenoxy)phenol involves its interaction with specific molecular targets. For example, as an androgen receptor antagonist, it binds to the androgen receptor, preventing the receptor from interacting with its natural ligands. This inhibition can block the growth of androgen-dependent cancer cells . The compound may also exert its effects through other pathways, such as modulating enzyme activity or altering gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenoxy)phenol: An intermediate in the synthesis of 4-(4-(Benzylamino)phenoxy)phenol.
4-(4-Aminophenoxy)phenol: Another intermediate in the synthesis process.
Phenylethanoids: Compounds with similar phenolic structures, such as tyrosol and hydroxytyrosol.
Uniqueness
This compound is unique due to its specific benzylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as an androgen receptor antagonist and its utility in various industrial applications .
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-[4-(benzylamino)phenoxy]phenol |
InChI |
InChI=1S/C19H17NO2/c21-17-8-12-19(13-9-17)22-18-10-6-16(7-11-18)20-14-15-4-2-1-3-5-15/h1-13,20-21H,14H2 |
InChI Key |
NHARIIKXWIXURW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13705947.png)

